molecular formula C9H11N3O B12816386 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol

2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B12816386
M. Wt: 177.20 g/mol
InChI Key: HTYWMOWZXMFWJR-UHFFFAOYSA-N
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Description

2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. The presence of both amino and hydroxyl groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with ethyl isocyanate under reflux conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-methyl-1H-benzo[d]imidazol-5-ol
  • 2-amino-1-propyl-1H-benzo[d]imidazol-5-ol
  • 2-amino-1-phenyl-1H-benzo[d]imidazol-5-ol

Uniqueness

2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 1-position provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications. Additionally, the presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-1-ethylbenzimidazol-5-ol

InChI

InChI=1S/C9H11N3O/c1-2-12-8-4-3-6(13)5-7(8)11-9(12)10/h3-5,13H,2H2,1H3,(H2,10,11)

InChI Key

HTYWMOWZXMFWJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)O)N=C1N

Origin of Product

United States

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